(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
属性
IUPAC Name |
2-amino-N-hexyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-2-3-4-7-13-26-23(31)19-20-22(29-18-11-6-5-10-17(18)28-20)30(21(19)24)27-15-16-9-8-12-25-14-16/h5-6,8-12,14-15H,2-4,7,13,24H2,1H3,(H,26,31)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPPVDQZSOWWBP-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel compound that belongs to the class of pyrroloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 314.37 g/mol. The compound features a pyrroloquinoxaline core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrroloquinoxaline scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the amino and hexyl groups : These modifications are crucial for enhancing the biological activity and solubility of the compound.
- Final coupling with pyridine derivatives : This step is essential for achieving the desired pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoxalines have shown cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells and HepG2 liver cancer cells. The mechanism often involves the inhibition of critical signaling pathways such as Stat3 phosphorylation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | A431 | 12.5 | Stat3 inhibition |
| Compound 22 | HepG2 | 0.5 | Topo II inhibition |
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, which play vital roles in cell signaling and proliferation. For example, it has been shown to inhibit haspin kinase activity in U-2 OS cells at low micromolar concentrations, which is significant for cancer treatment strategies targeting cell cycle regulation .
Case Studies
- Inhibition of Haspin Kinase : In a study involving U-2 OS cells treated with varying concentrations of this compound, it was found that at 5 µM concentration, the compound inhibited haspin activity by approximately 50% compared to control groups. This suggests its potential as a therapeutic agent in targeting specific kinases involved in tumor growth .
- Cytotoxicity Assessment : A structure-activity relationship study revealed that modifications to the pyrroloquinoxaline scaffold can enhance cytotoxicity against various tumor cell lines. Compounds derived from this scaffold were tested against HePG-2 and Caco-2 cell lines with IC50 values ranging from 0.29 to 0.90 µM, indicating promising anticancer activity .
相似化合物的比较
Comparison with Similar Compounds
Structural analogs of this compound share the pyrrolo[2,3-b]quinoxaline core but differ in substituents, influencing their physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:
Structural and Functional Variations
Pharmacological and Physicochemical Insights
- Binding Interactions : The pyridine ring in the target compound may offer stronger hydrogen-bonding and π-stacking vs. phenyl or thienyl groups in analogs . For example, the thienyl group in could enhance binding to sulfur-rich enzyme pockets.
- Metabolic Stability : Hydroxy and ethoxy groups in may increase susceptibility to glucuronidation, whereas the hexyl chain in the target compound could slow hepatic clearance .
Research Findings and Hypotheses
- Anticancer Potential: Compounds with extended alkyl chains (e.g., hexyl, phenylethyl) show superior cytotoxicity in preliminary assays, likely due to improved cellular uptake . The target compound’s pyridine moiety may synergize with the hexyl chain to target tyrosine kinases .
- Solubility Limitations : Derivatives with polar groups (e.g., ) exhibit higher aqueous solubility (>50 µM) but reduced potency in vitro compared to the target compound (<10 µM solubility, requiring formulation aids) .
常见问题
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, highlights DoE for optimizing flow-chemistry processes, which can minimize trial-and-error approaches .
- Consider flow-chemistry techniques to enhance reproducibility and control exothermic reactions, as demonstrated in diphenyldiazomethane synthesis .
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Multinuclear NMR Spectroscopy : Record ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆) to verify the pyrroloquinoxaline core, pyridinylmethylene group, and hexyl chain. Compare shifts with structurally related compounds (e.g., reports δ 5.71 ppm for pyrrole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₈N₆O₂) with <2 ppm error.
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages, as in .
Q. How can solubility limitations in aqueous buffers be addressed for biological assays?
Methodological Answer:
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing the compound.
- Modify the hexyl chain (e.g., shorten or introduce polar substituents) to improve hydrophilicity, guided by structural analogs in .
- Conduct pH-dependent stability assays to identify optimal buffer conditions (e.g., pH 7.4 PBS).
Advanced Research Questions
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the pyrroloquinoxaline scaffold with pyrido[2,3-d]pyrimidine ( ) or imidazo[1,2-a]pyridine ( ) to assess bioactivity changes .
- Functional Group Variations : Alter the pyridin-3-ylmethylene moiety to other aromatic aldehydes (e.g., 2-fluorophenyl in ) .
- Controlled Synthesis : Apply copolymerization strategies ( ) to introduce side chains systematically .
Q. How can computational methods aid in target identification for this compound?
Methodological Answer:
- Perform molecular docking against kinase or GPCR targets using software like AutoDock Vina. Compare binding poses with known inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ) .
- Validate predictions via in vitro kinase assays (e.g., ATP-competitive inhibition screening) and correlate with docking scores.
Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved?
Methodological Answer:
- Cross-reference 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals. For example, resolves azetidin-2-one conformers via coupling constants .
- Re-examine sample preparation (e.g., deuteration efficiency, solvent purity) to eliminate artifacts.
- Validate functional groups via FT-IR (e.g., carbonyl stretch at ~1750 cm⁻¹, as in ) .
Q. What protocols are recommended for assessing compound stability under storage conditions?
Methodological Answer:
- Conduct accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines) for 4 weeks. Monitor degradation via HPLC (e.g., recommends storage with blue ice for analogs) .
- Identify degradation products using LC-MS/MS and propose stabilization strategies (e.g., lyophilization, inert atmosphere).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
